Cas no 2171765-09-4 (5-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)

5-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid structure
2171765-09-4 structure
商品名:5-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid
CAS番号:2171765-09-4
MF:C26H23BrN2O5
メガワット:523.375226259232
CID:5791134
PubChem ID:165815683

5-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid 化学的及び物理的性質

名前と識別子

    • 2171765-09-4
    • EN300-1505638
    • 5-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
    • 5-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid
    • インチ: 1S/C26H23BrN2O5/c1-2-22(24(30)28-23-12-11-15(27)13-20(23)25(31)32)29-26(33)34-14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-13,21-22H,2,14H2,1H3,(H,28,30)(H,29,33)(H,31,32)
    • InChIKey: KBOJJEIEXNNTFC-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C(=O)O)C=1)NC(C(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 522.07903g/mol
  • どういたいしつりょう: 522.07903g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 727
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.7
  • トポロジー分子極性表面積: 105Ų

5-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1505638-100mg
5-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171765-09-4
100mg
$427.0 2023-09-27
Enamine
EN300-1505638-2500mg
5-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171765-09-4
2500mg
$949.0 2023-09-27
Enamine
EN300-1505638-5000mg
5-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171765-09-4
5000mg
$1406.0 2023-09-27
Enamine
EN300-1505638-10.0g
5-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171765-09-4
10g
$14487.0 2023-06-05
Enamine
EN300-1505638-0.05g
5-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171765-09-4
0.05g
$2829.0 2023-06-05
Enamine
EN300-1505638-10000mg
5-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171765-09-4
10000mg
$2085.0 2023-09-27
Enamine
EN300-1505638-0.1g
5-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171765-09-4
0.1g
$2963.0 2023-06-05
Enamine
EN300-1505638-5.0g
5-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171765-09-4
5g
$9769.0 2023-06-05
Enamine
EN300-1505638-0.25g
5-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171765-09-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1505638-50mg
5-bromo-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid
2171765-09-4
50mg
$407.0 2023-09-27

5-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid 関連文献

5-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acidに関する追加情報

Introduction to 5-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic Acid (CAS No. 2171765-09-4)

5-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid, identified by its CAS number 2171765-09-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit promising properties for various biological applications, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular structure of 5-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid incorporates several key functional groups that contribute to its unique chemical and biological characteristics. The presence of a bromine atom at the 5-position of the benzoic acid moiety enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the incorporation of a fluorenylmethoxycarbonyl (Fmoc) group provides stability and protection during synthetic manipulations, which is crucial in multi-step organic synthesis.

In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The structural features of 5-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid make it a potential candidate for such applications. For instance, the benzoic acid backbone is a common pharmacophore in many drugs, while the amino and amide functionalities offer opportunities for further derivatization to achieve specific biological activities.

One of the most compelling aspects of this compound is its potential as a building block for the synthesis of more complex molecules. The Fmoc group, in particular, is widely used in peptide synthesis due to its stability and ease of removal under mild acidic conditions. This makes 5-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid a valuable intermediate in the construction of peptidomimetics and other bioactive peptides.

The bromine substituent at the 5-position of the benzoic acid ring also opens up possibilities for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are fundamental in modern synthetic organic chemistry and allow for the introduction of diverse aryl or heteroaryl groups, thereby expanding the chemical space available for drug discovery.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their favorable pharmacokinetic properties and enhanced binding affinity to biological targets. The fluorenylmethoxycarbonyl group in 5-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid not only provides stability but also introduces a fluorine atom that can be exploited for these purposes.

In addition to its synthetic utility, 5-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid has shown potential as an inhibitor or modulator of various enzymes and receptors. For example, derivatives of benzoic acid have been explored as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation and implicated in several diseases. The structural motif present in this compound could be modified to target other enzymes or receptors with therapeutic relevance.

The versatility of this compound is further underscored by its potential applications in chemical biology and drug discovery. Researchers can leverage its unique structural features to develop novel probes for studying biological pathways or to create libraries of compounds for high-throughput screening. The ability to easily modify its structure allows for rapid optimization and tailoring to specific biological needs.

The synthesis of 5-bromo-2-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)butanamidobenzoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies is essential to achieve the desired product. These methods are well-established in modern organic synthesis and are routinely employed by pharmaceutical companies and academic research laboratories.

The compound's stability under various storage conditions is another important consideration. Proper handling and storage are necessary to maintain its integrity and prevent degradation. This includes storing it at controlled temperatures away from light and moisture, which are common factors that can affect the stability of organic compounds.

In conclusion, 5-bromo-2-{(())})amnaidbenzicaacid (CAS NO. 2171765-09-4), with its unique structural features and versatile reactivity, represents a significant advancement in pharmaceutical chemistry. Its potential applications in drug development, biochemical research, and synthetic organic chemistry make it a compound worthy of continued investigation and exploration.

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